1-(6-Methyl-2-pyridyl)-1h,3h-pyrido[1,2-c][1,3]oxazine
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Overview
Description
EINECS 298-393-9 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.
Preparation Methods
The preparation methods for EINECS 298-393-9 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
EINECS 298-393-9 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
EINECS 298-393-9 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is used in studies related to cellular processes and molecular interactions. In medicine, it is investigated for its potential therapeutic effects. In industry, it is used in the production of various chemical products .
Mechanism of Action
The mechanism of action of EINECS 298-393-9 involves its interaction with specific molecular targets and pathways. These interactions result in various biochemical and physiological effects. The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
EINECS 298-393-9 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with similar molecular structures or functional groups. The comparison can be based on various parameters such as reactivity, stability, and applications. Some similar compounds include EINECS 203-770-8 (amyl nitrite) and EINECS 234-985-5 (bismuth tetroxide) .
Properties
CAS No. |
93804-19-4 |
---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-(6-methylpyridin-2-yl)-1,3-dihydropyrido[1,2-c][1,3]oxazine |
InChI |
InChI=1S/C14H14N2O/c1-11-5-4-7-13(15-11)14-16-9-3-2-6-12(16)8-10-17-14/h2-9,14H,10H2,1H3 |
InChI Key |
CCTGZWQVZAHXQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2N3C=CC=CC3=CCO2 |
Origin of Product |
United States |
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